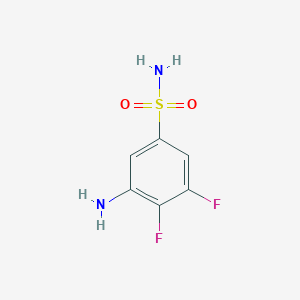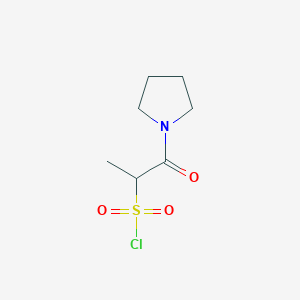
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine is a chemical compound with the molecular formula C6H12F3N It is characterized by the presence of trifluoromethyl and dimethyl groups attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method involves the reaction of 2,2-dimethylbutan-1-amine with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as distillation or recrystallization may be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine include other trifluoromethylated amines and alkylamines, such as:
- 4,4,4-Trifluoro-2-methylbutan-1-amine
- 4,4,4-Trifluoro-2,2-dimethylpentan-1-amine
- 4,4,4-Trifluoro-2,2-dimethylhexan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H12F3N |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C6H12F3N/c1-5(2,4-10)3-6(7,8)9/h3-4,10H2,1-2H3 |
InChI-Schlüssel |
MJVFDBKICXWHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)


![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)




![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)
![3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13191998.png)


